molecular formula C18H20ClNO4S2 B7832760 (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832760
M. Wt: 413.9 g/mol
InChI Key: WWKAIHYMJOGGKI-ROUUACIJSA-N
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Description

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a phenylsulfonyl group, and a tetrahydrothienylamine moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S2/c19-15-8-6-14(7-9-15)10-11-20-17-12-25(21,22)13-18(17)26(23,24)16-4-2-1-3-5-16/h1-9,17-18,20H,10-13H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAIHYMJOGGKI-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the chlorophenyl ethylamine derivative, followed by the introduction of the tetrahydrothienylamine moiety through a series of coupling reactions. The final step involves the sulfonylation of the tetrahydrothienylamine intermediate to obtain the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-chlorophenyl)ethyl]amine: Shares the chlorophenyl ethylamine structure but lacks the tetrahydrothienylamine and sulfonyl groups.

    [(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl]amine: Contains the tetrahydrothienylamine and sulfonyl groups but lacks the chlorophenyl ethylamine moiety.

Uniqueness

The uniqueness of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

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